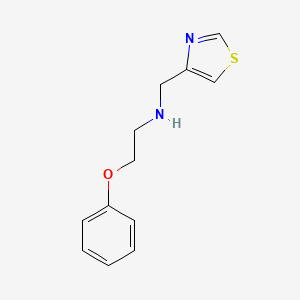![molecular formula C15H17N3O B14915467 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)
2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Harmine can be synthesized through several methods. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . Another method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form the beta-carboline structure .
Industrial Production Methods
Industrial production of harmine typically involves extraction from natural sources, such as Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, followed by purification using techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
Harmine undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline, another beta-carboline alkaloid.
Reduction: Harmine can be reduced to form dihydroharmine.
Substitution: Harmine can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, such as halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
Oxidation: Harmaline
Reduction: Dihydroharmine
Substitution: Various substituted harmine derivatives
Scientific Research Applications
Harmine has a wide range of scientific research applications:
Mechanism of Action
Harmine exerts its effects through various molecular targets and pathways:
Central Nervous System: Harmine acts as a central nervous system stimulant by inhibiting the enzyme monoamine oxidase A (MAO-A), leading to increased levels of neurotransmitters like serotonin and dopamine.
Cellular Pathways: Harmine has been shown to inhibit the DYRK1A kinase, which is involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
Harmaline: Another beta-carboline alkaloid with similar properties to harmine.
Tetrahydroharmine: A reduced form of harmine with different pharmacological effects.
Norharmane: A beta-carboline alkaloid with distinct biological activities.
Uniqueness of Harmine
Harmine is unique due to its dual role as a central nervous system stimulant and its potential therapeutic applications in various medical conditions . Its ability to inhibit both MAO-A and DYRK1A sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)ethanamine |
InChI |
InChI=1S/C15H17N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,6,8,16H2,1-2H3 |
InChI Key |
TUGIRRVYIGPFGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


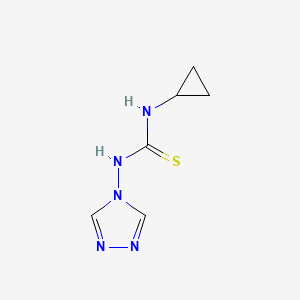
![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)
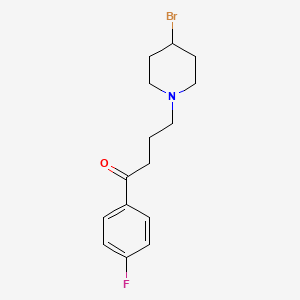
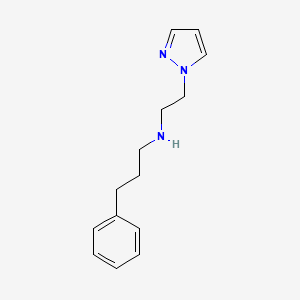

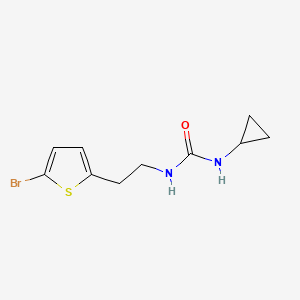
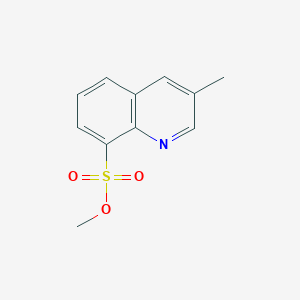
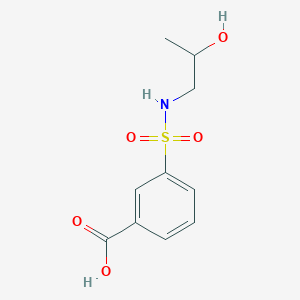
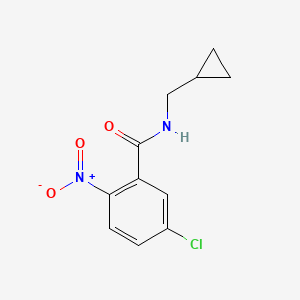
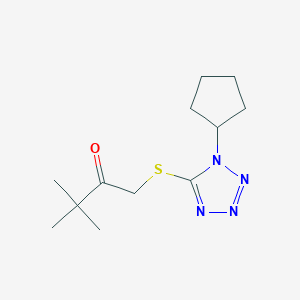
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)
![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
